(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate

Catalog No.
S15855243
CAS No.
M.F
C16H19NO6
M. Wt
321.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]...

Product Name

(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate

IUPAC Name

benzyl N-[(1S)-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

InChI

InChI=1S/C16H19NO6/c1-15-9-21-16(22-10-15,23-11-15)13(7-18)17-14(19)20-8-12-5-3-2-4-6-12/h2-7,13H,8-11H2,1H3,(H,17,19)/t13-,15?,16?/m0/s1

InChI Key

PBUIHKQWTGHJCB-JEYLPNPQSA-N

Canonical SMILES

CC12COC(OC1)(OC2)C(C=O)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC12COC(OC1)(OC2)[C@H](C=O)NC(=O)OCC3=CC=CC=C3

(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate is a complex organic compound featuring a bicyclic structure and a carbamate functional group. This compound is characterized by its unique bicyclo[2.2.2]octane core, which contributes to its potential biological activity and chemical reactivity. The presence of the carbamate moiety suggests that it may exhibit properties relevant to medicinal chemistry, particularly in the development of pharmaceuticals.

, primarily focusing on condensation reactions. For instance, the condensation of benzyl carbamate with glyoxal in acidic conditions has been studied extensively. This reaction typically involves the formation of intermediate products through acid-catalyzed mechanisms, leading to various byproducts depending on the reaction conditions such as solvent and acid concentration .

Key reactions include:

  • Condensation with Glyoxal: The reaction between benzyl carbamate and glyoxal can yield several products depending on the acidity and solvent used. For example, increasing sulfuric acid concentration enhances the formation of desired products while also generating byproducts .
  • Re-esterification: Under certain conditions, re-esterification can occur, leading to different carbamate derivatives .

The synthesis of (S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate can be achieved through several methods:

  • Condensation Reaction: A common approach involves the acid-catalyzed condensation of benzyl carbamate with glyoxal in polar solvents such as acetonitrile or dichloromethane under controlled pH conditions .

    Example Reaction:
  • Use of Catalysts: Transition metal catalysts like Cu(I) have been employed in stereospecific coupling reactions involving enantioenriched carbamates to enhance yields and selectivity .
  • Alternative Synthetic Routes: Other methods may include the use of protecting groups and subsequent deprotection steps to achieve the desired functionalization without affecting sensitive groups within the molecule.

(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate may have applications in:

  • Pharmaceutical Development: Due to its structural features, it could serve as a lead compound for drug design targeting specific enzymes or receptors.
  • Chemical Biology: It may be used as a probe in biochemical assays to study enzyme mechanisms or protein interactions.

Interaction studies for compounds similar to (S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate often focus on:

  • Enzyme Inhibition: Investigating how these compounds inhibit specific enzymes can provide insights into their mechanism of action.
  • Binding Affinity: Assessing the binding affinity to biological targets can reveal potential therapeutic applications.

Several compounds share structural similarities with (S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate:

Compound NameStructureUnique Features
Benzyl CarbamateCarbamic acid derivativeCommonly used as a precursor in organic synthesis
N-Benzyloxycarbonyl derivativesContains benzyloxy groupOften used in peptide synthesis
4-Methylbenzyl CarbamateSimilar bicyclic structurePotentially different biological activity due to methyl substitution

These compounds highlight the uniqueness of (S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate due to its specific bicyclic structure and potential applications in medicinal chemistry.

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

321.12123733 g/mol

Monoisotopic Mass

321.12123733 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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